2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-methylamino]methyl]phenol
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Overview
Description
FA 15 is a synthetic antioxidant compound known for its potent ability to neutralize free radicals and prevent oxidative damage. It is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its effectiveness in preserving the quality and stability of products.
Preparation Methods
Synthetic Routes and Reaction Conditions
FA 15 is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core phenolic structure, followed by the introduction of specific functional groups that enhance its antioxidant properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, FA 15 is produced using large-scale chemical reactors. The process involves the continuous feeding of raw materials, precise control of reaction parameters, and efficient separation and purification techniques. The final product is then subjected to rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
FA 15 undergoes various chemical reactions, including:
Oxidation: FA 15 can react with reactive oxygen species, neutralizing them and preventing oxidative damage.
Reduction: It can also participate in reduction reactions, donating electrons to stabilize free radicals.
Substitution: FA 15 can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving FA 15 include hydrogen peroxide (for oxidation), reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of FA 15 depend on the specific reaction conditions. For example, during oxidation, the primary product is a stabilized phenoxy radical, while reduction reactions yield reduced forms of FA 15 with altered functional groups.
Scientific Research Applications
FA 15 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antioxidant mechanisms and to develop new antioxidant formulations.
Biology: FA 15 is employed in research on cellular oxidative stress and its role in various diseases.
Medicine: It is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Industry: FA 15 is used in the formulation of food preservatives, cosmetic products, and pharmaceuticals to enhance their stability and shelf life.
Mechanism of Action
FA 15 exerts its antioxidant effects primarily through the neutralization of free radicals. It donates electrons to reactive oxygen species, converting them into less reactive molecules. This process involves the formation of a stable phenoxy radical, which does not propagate further oxidative reactions. The molecular targets of FA 15 include various cellular components, such as lipids, proteins, and DNA, which are protected from oxidative damage.
Comparison with Similar Compounds
FA 15 is unique among antioxidants due to its specific chemical structure and high stability. Similar compounds include:
Ferulic Acid: A naturally occurring antioxidant with similar phenolic structure but lower stability.
Caffeic Acid: Another phenolic antioxidant with comparable properties but different functional groups.
Chlorogenic Acid: Found in coffee, it has antioxidant properties but is less stable than FA 15.
FA 15 stands out due to its synthetic origin, which allows for precise control over its chemical properties and enhanced stability compared to naturally occurring antioxidants.
Properties
CAS No. |
4932-15-4 |
---|---|
Molecular Formula |
C31H49NO2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-methylamino]methyl]phenol |
InChI |
InChI=1S/C31H49NO2/c1-28(2,3)22-14-20(15-23(26(22)33)29(4,5)6)18-32(13)19-21-16-24(30(7,8)9)27(34)25(17-21)31(10,11)12/h14-17,33-34H,18-19H2,1-13H3 |
InChI Key |
UCQIYQJHXVLJTD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
4932-15-4 | |
Origin of Product |
United States |
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